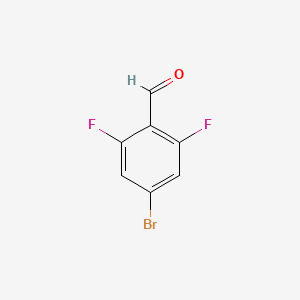

4-Bromo-2,6-difluorobenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Contemporary Chemical Research

Halogenated benzaldehydes are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. The presence of one or more halogen atoms on the benzaldehyde (B42025) scaffold provides chemists with strategic tools for molecular elaboration. These halogen substituents can act as reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The aldehyde functional group itself is highly versatile, participating in reactions such as oxidations, reductions, and condensations to form a wide array of other functional groups and carbon-carbon bonds. The compatibility of halogenated benzaldehydes with a broad range of reaction conditions makes them valuable precursors for constructing complex polycyclic frameworks found in natural products, pharmaceuticals, and functional materials. acs.org Their utility is demonstrated in the synthesis of compounds for medicinal chemistry, agrochemicals, and the development of specialty chemicals.

Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems

The incorporation of fluorine and bromine atoms into aromatic systems is a widely employed strategy in drug discovery and materials science. discoveryoutsource.comresearchgate.net Each halogen imparts distinct properties to the parent molecule.

Fluorine , being the most electronegative element, has a profound impact on the electronic properties of the aromatic ring. nih.gov Its introduction can significantly alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation. nih.gov In medicinal chemistry, fluorine substitution is a common tactic to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. discoveryoutsource.comacs.org The small size of the fluorine atom allows for its introduction with minimal steric hindrance. benthamscience.com

Bromine , while also an electron-withdrawing group, is larger and more polarizable than fluorine. discoveryoutsource.com Its presence on an aromatic ring provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. In drug design, the bromine atom can introduce beneficial steric interactions and participate in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity. discoveryoutsource.comacs.orgnih.gov

The synergistic combination of both fluorine and bromine atoms on a single aromatic scaffold, as seen in 4-Bromo-2,6-difluorobenzaldehyde, offers a powerful platform for creating novel molecules with fine-tuned physicochemical and biological properties.

Overview of this compound as a Versatile Synthetic Building Block

This compound is a crystalline solid that serves as a key intermediate in the synthesis of a variety of complex organic molecules. chemimpex.comsigmaaldrich.com Its structure, featuring an aldehyde group and three halogen substituents, provides multiple points for chemical modification. The two fluorine atoms ortho to the aldehyde group enhance its electrophilic character, making it more reactive towards nucleophiles. chemimpex.com

The bromine atom at the para position is a prime site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. This versatility makes this compound a valuable precursor in the development of pharmaceuticals, particularly for creating compounds that target specific biological pathways. chemimpex.com It is also utilized in the synthesis of agrochemicals for crop protection and in the field of organic electronics for developing new materials. chemimpex.com

The synthesis of this compound itself can be achieved from 1-bromo-3,5-difluorobenzene (B42898) through a formylation reaction. chemicalbook.com This accessibility, combined with its unique reactivity, positions it as a crucial component in the toolbox of synthetic organic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 537013-51-7 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₃BrF₂O | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 221.00 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow powder/crystal | chemimpex.com |

| Melting Point | 75 - 81 °C | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 96-98% | chemimpex.comsigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-bromo-3,5-difluorobenzene |

| This compound |

| 5-fluorouracil |

| Capecitabine |

| Gefitinib |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVAISJIQNQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378342 | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537013-51-7 | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537013-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Difluorobenzaldehyde

Established Synthetic Pathways from Precursors

The synthesis of 4-Bromo-2,6-difluorobenzaldehyde predominantly starts from the precursor 1-bromo-3,5-difluorobenzene (B42898). The key transformation involves the introduction of a formyl group (-CHO) at the C2 position, which is situated between the two fluorine atoms. This is achieved through a process known as directed ortho-metalation, or DoM.

Anionic Ortho-Metalation and Formylation Strategies

Anionic ortho-metalation is a highly effective method for deprotonating the most acidic proton on an aromatic ring, which is ortho to a directing metalating group (DMG). In the case of 1-bromo-3,5-difluorobenzene, the fluorine atoms act as powerful directing groups, facilitating the removal of the proton at the C2 position.

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly employed for directed metalation. In the synthesis of this compound, LDA is added to a solution of 1-bromo-3,5-difluorobenzene in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically between 0-5°C or as low as -70°C. chemicalbook.com The LDA selectively abstracts the proton at the C2 position, generating a lithiated intermediate. This intermediate is then ready to react with an electrophile.

Following the metalation step, a formylating agent is introduced to install the aldehyde functionality. N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent for this purpose. google.com A solution of DMF in THF is added to the reaction mixture containing the lithiated species. chemicalbook.com The reaction is typically stirred for several hours at a controlled temperature to ensure complete formylation. chemicalbook.com The reaction is then quenched, often with an acid such as acetic acid or hydrochloric acid, to yield the final product, this compound. chemicalbook.com

An alternative to using pre-formed LDA is the in-situ generation of the active base using n-butyllithium and diisopropylamine. This approach also achieves the desired regioselective functionalization. Furthermore, n-butyllithium itself can be used directly for the lithiation of 1-bromo-3,5-difluorobenzene. google.com The ratio of n-butyllithium to the starting material is a critical parameter, with a molar ratio of 1.2:1 (n-butyllithium: 1-bromo-3,5-difluorobenzene) being reported as effective. google.com

Alternative Approaches for Aromatic Aldehyde Synthesis

While ortho-metalation is the most prominent method, other strategies exist for the synthesis of aromatic aldehydes. For instance, N-formylpiperidine has been used as a formylating agent in conjunction with LDA at -70°C. chemicalbook.com In this procedure, after the addition of N-formylpiperidine, the reaction mixture is gradually warmed to 0°C before being worked up. chemicalbook.com

Yield Optimization and Purity Enhancement in Synthetic Procedures

Optimizing the yield and ensuring the high purity of this compound are crucial for its application in further synthetic endeavors.

Purity enhancement is typically achieved through post-synthesis purification steps. After quenching the reaction, the product is usually extracted into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. chemicalbook.com The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. chemicalbook.com Further purification can be achieved by filtering the residue through silica (B1680970) gel using a suitable solvent system, such as a mixture of heptane (B126788) and dichloromethane. chemicalbook.com The final product is often a white, plate-like crystalline solid. google.com The purity of the final compound can be assessed using various analytical techniques, with purities of 96% and higher being commercially available. sigmaaldrich.comarctomsci.com

Interactive Data Table: Synthetic Parameters for this compound

| Parameter | Method 1 | Method 2 | Method 3 |

| Precursor | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene |

| Base | Lithium Diisopropylamide (LDA) | n-Butyllithium | Lithium Diisopropylamide (LDA) |

| Formylating Agent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N-Formylpiperidine |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Petroleum Ether | Tetrahydrofuran (THF) |

| Reaction Temperature | 0-5°C | Not specified | -70°C |

| Reported Yield | Not explicitly stated | ≥80% google.com | 78% chemicalbook.com |

| Purification | Extraction with ethyl acetate chemicalbook.com | Not specified | Filtration through SiO2 chemicalbook.com |

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and scalability. A key starting material for several synthesis routes is 1-bromo-3,5-difluorobenzene, which is noted for being a readily available and cost-effective precursor, making it suitable for mass production. google.com

One common synthetic approach involves the formylation of 1-bromo-3,5-difluorobenzene. This can be achieved through different reagents and conditions. A method utilizing lithium diisopropylamide (LDA) and N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at low temperatures (0-5°C) has been reported. chemicalbook.com Another variation employs n-butyllithium and DMF. patsnap.com An alternative formylating agent is N-formylpiperidine, which is added after the lithiation of 1-bromo-3,5-difluorobenzene at a very low temperature (-70°C). chemicalbook.com

A significant consideration for industrial application is the yield of the reaction. The synthesis using N-formylpiperidine has been reported to achieve a yield of 78%. chemicalbook.com A process for a related compound, starting from 3,5-difluorobromobenzene, claims a product yield of over 80%. google.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Ref. |

| 1-Bromo-3,5-difluorobenzene | Lithium diisopropylamide (LDA), N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) | 0-5°C | Not specified | chemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | n-Butyllithium, N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) | Not specified | >80% | google.compatsnap.com |

| 1-Bromo-3,5-difluorobenzene | Lithium diisopropylamide (LDA), N-Formylpiperidine | Tetrahydrofuran (THF) | -70°C to 0°C | 78% | chemicalbook.com |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for minimizing the environmental impact of its production. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

A key aspect of green chemistry is waste prevention . The E-factor, which measures the kilograms of waste produced per kilogram of product, is a widely used metric to assess the environmental impact of a chemical process. semanticscholar.orggcande.org A lower E-factor signifies a greener process. By optimizing reaction conditions and improving yields, the amount of waste generated in the synthesis of this compound can be significantly reduced.

The principle of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is another crucial consideration. gcande.org Synthetic routes with higher atom economy are preferred as they generate less waste.

The choice of reagents and solvents is also critical. Some synthesis methods for this compound utilize strong and hazardous bases like lithium diisopropylamide and n-butyllithium, which require careful handling and disposal. chemicalbook.compatsnap.com A notable advancement in the synthesis of related compounds is the avoidance of highly toxic and corrosive substances such as potassium cyanide and strong acids like sulfuric acid and bromine, which significantly reduces environmental pollution. google.compatsnap.com

The use of safer solvents is another cornerstone of green chemistry. While THF is a common solvent in the synthesis of this compound, exploring greener alternatives is an area for potential improvement. chemicalbook.com The ideal solvent should be non-toxic, biodegradable, and recyclable.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimizing reaction yields to minimize the E-factor. semanticscholar.orggcande.org |

| Atom Economy | Selecting synthetic routes that maximize the incorporation of reactant atoms into the final product. gcande.org |

| Use of Safer Chemicals | Avoiding highly toxic and corrosive reagents like potassium cyanide and strong acids. google.compatsnap.com |

| Safer Solvents | Investigating and utilizing less hazardous and more environmentally benign solvents than traditional options like THF. chemicalbook.comnih.gov |

| Energy Efficiency | Developing synthetic methods that can be performed at ambient temperatures to reduce energy consumption. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Difluorobenzaldehyde

Electrophilic Properties of the Aldehyde Moiety

The benzaldehyde (B42025) moiety in 4-Bromo-2,6-difluorobenzaldehyde serves as a key electrophilic center. The presence of a bromine atom and, more significantly, two ortho-fluorine atoms, enhances the electrophilic character of the aldehyde's carbonyl carbon chemimpex.com. These electron-withdrawing halogen substituents inductively pull electron density from the aromatic ring, which in turn withdraws electron density from the aldehyde group. This electronic effect makes the carbonyl carbon more susceptible to attack by nucleophiles.

This heightened electrophilicity allows this compound to participate in a range of standard aldehyde reactions, such as condensation, reduction, and the formation of imines and other derivatives, often under mild conditions. It is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where the aldehyde provides a reactive handle for molecular elaboration chemimpex.comchemicalbook.com. For instance, it can be converted to an alcohol via reduction or to a carboxylic acid via oxidation, providing pathways to different classes of compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for this compound. The SNAr mechanism typically involves the addition of a nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group masterorganicchemistry.comlibretexts.org.

The aromatic ring of this compound is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of its substituents wikipedia.org. The two fluorine atoms, positioned ortho and para to the potential sites of nucleophilic attack, play a crucial role in this activation. Their strong inductive and resonance effects withdraw electron density from the π-system of the benzene (B151609) ring, making it more electrophilic masterorganicchemistry.comnih.gov.

Furthermore, the aldehyde group also contributes to the ring's activation. When a nucleophile attacks the ring, the resulting negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative oxygen atom of the carbonyl group through resonance, providing significant stabilization libretexts.org. This stabilization of the intermediate lowers the activation energy of the reaction, facilitating the substitution process. The combined influence of the two fluorine atoms and the aldehyde group makes the aromatic ring exceptionally susceptible to SNAr reactions libretexts.orgwikipedia.org.

In this compound, the bromine atom at the C4 position serves as a good leaving group in SNAr reactions. Nucleophiles can attack the carbon atom bearing the bromine, leading to its displacement. The high degree of ring activation by the flanking fluorine atoms and the para-aldehyde group facilitates this process. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity makes the compound a versatile precursor for introducing diverse functionalities at the C4 position of the difluorobenzaldehyde scaffold. The analogous compound, 4-bromo-2,6-difluoroaniline, is noted for its utility in undergoing nucleophilic aromatic substitution with its fluoro-substituents, highlighting the general reactivity of such halogenated systems ossila.com.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures masterorganicchemistry.com.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex masterorganicchemistry.comtcichemicals.com. This compound readily participates as the aryl bromide partner in these reactions. The C-Br bond undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle researchgate.net. This reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C4 position. The reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde moiety present in the molecule tcichemicals.com. This methodology provides straightforward access to complex biaryl and styrenyl compounds derived from the this compound core rsc.orgmdpi.com.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Various (hetero)aryl boronic acids | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | Varies | rsc.orgrsc.org |

| Bis(pinacolato)diboron | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | N/A (Intermediate) | rsc.org |

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This compound can be effectively coupled with various alkynes to synthesize arylalkyne derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials libretexts.orgresearchgate.net. The reaction is typically carried out under mild, basic conditions and is compatible with the aldehyde functional group wikipedia.org. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability libretexts.orgnih.gov.

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. This compound serves as a suitable aryl bromide substrate for this transformation. The reaction typically proceeds with high stereoselectivity, yielding the trans-alkene product organic-chemistry.org. This method allows for the vinylation of the C4 position, providing access to substituted stilbene and cinnamic aldehyde derivatives, which are important structural motifs in various functional molecules. The reaction involves a Pd(0)/Pd(II) catalytic cycle and is conducted in the presence of a base wikipedia.orglibretexts.org.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | Toluene / DMF | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Inorganic (e.g., K₂CO₃) or Organic Base | DMF / Water | organic-chemistry.orgmdpi.com |

Reductions and Oxidations of the Benzaldehyde Functional Group

The aldehyde functional group of this compound is readily susceptible to both reduction and oxidation, yielding the corresponding alcohol and carboxylic acid, respectively. These transformations are fundamental in the elaboration of this aromatic core for various applications.

Reductions: The reduction of this compound to (4-bromo-2,6-difluorophenyl)methanol is a common transformation. This can be achieved using a variety of reducing agents. A standard laboratory procedure involves the use of sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with water furnishes the primary alcohol.

Oxidations: Conversely, the aldehyde can be oxidized to form 4-bromo-2,6-difluorobenzoic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. A typical procedure involves treating the aldehyde with an aqueous solution of potassium permanganate under basic or neutral conditions, followed by acidification to isolate the carboxylic acid. The reaction proceeds through a manganate ester intermediate, which then collapses to the carboxylic acid.

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-bromo-2,6-difluorophenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-bromo-2,6-difluorobenzoic acid |

Condensation and Cyclization Reactions

The carbonyl group of this compound serves as an electrophilic partner in a range of condensation and cyclization reactions, enabling the construction of more complex molecular architectures.

One notable example is the synthesis of 4-bromo-2,6-difluorobenzonitrile. This transformation can be achieved by reacting this compound with hydroxylamine hydrochloride in the presence of formic acid. The reaction proceeds via the formation of an oxime intermediate, which is then dehydrated under the reaction conditions to yield the corresponding nitrile google.com.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. While specific examples with this compound are not extensively detailed in readily available literature, it is expected to react with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine or an amine to yield the corresponding benzylidenemalononitrile derivatives. The electron-withdrawing nature of the fluorine and bromine atoms on the benzaldehyde would likely enhance its reactivity towards the nucleophilic attack from the active methylene compound.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphonium ylides. This compound can serve as the aldehyde component in this reaction. For instance, its reaction with a phosphonium ylide, such as methyltriphenylphosphonium bromide in the presence of a strong base, would be expected to yield the corresponding styrene derivative, 1-bromo-3,5-difluoro-4-vinylbenzene. The reaction proceeds through a betaine intermediate, which collapses to form the alkene and triphenylphosphine oxide.

Claisen-Schmidt Condensation (Chalcone Synthesis): This base-catalyzed condensation between a benzaldehyde and an acetophenone derivative is a classic method for the synthesis of chalcones. This compound can be reacted with various acetophenones to produce a range of substituted chalcones. For example, the reaction with acetophenone in the presence of a base like sodium hydroxide would yield (E)-1-phenyl-3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-one. These chalcones can serve as precursors for the synthesis of various heterocyclic compounds.

| Reaction Type | Reactant(s) | Product Type |

| Nitrile Synthesis | Hydroxylamine hydrochloride, Formic acid | 4-bromo-2,6-difluorobenzonitrile google.com |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Benzylidenemalononitrile derivatives |

| Wittig Reaction | Phosphonium ylides (e.g., methyltriphenylphosphonium bromide) | Styrene derivatives |

| Claisen-Schmidt Condensation | Acetophenones | Chalcones |

Radical Mechanisms and Photochemical Transformations

Information regarding the specific radical mechanisms and photochemical transformations of this compound is limited in the publicly available scientific literature. However, general principles of radical chemistry and photochemistry of aromatic aldehydes can be considered.

Radical Mechanisms: The bromo-substituent on the aromatic ring could potentially participate in radical reactions. For instance, under radical conditions, the C-Br bond could undergo homolytic cleavage, although this would likely require high energy input such as high temperatures or the use of radical initiators. The aldehyde hydrogen is generally not prone to radical abstraction under typical conditions. It is more likely that the aromatic ring or the bromo substituent would be the site of radical reactions, such as those involved in certain cross-coupling methodologies.

Photochemical Transformations: Aromatic aldehydes can undergo various photochemical reactions. One common transformation is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring upon photoexcitation. However, the efficiency of this process can be influenced by the substituents on the aromatic ring. Another possibility is photoreduction of the aldehyde to the corresponding alcohol in the presence of a suitable hydrogen donor. Furthermore, the presence of the bromo and fluoro substituents could influence the excited state properties of the molecule and potentially lead to other photochemical pathways, such as photosubstitution reactions, although specific examples for this compound are not readily documented.

It is important to note that the specific outcomes of radical and photochemical reactions are highly dependent on the reaction conditions, including the wavelength of light used, the presence of sensitizers or initiators, and the solvent.

Derivatization Strategies and Novel Compound Generation

Synthesis of Complex Organic Molecules Incorporating the 4-Bromo-2,6-difluorobenzaldehyde Scaffold

The strategic positioning of reactive sites on the this compound ring system allows for its incorporation into larger, more complex molecules through a variety of organic reactions. The aldehyde functional group is a gateway for forming new carbon-carbon and carbon-heteroatom bonds, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions.

A notable example is the construction of quinazoline-based derivatives, which are significant for their applications in organic electronics. beilstein-journals.org In a facile, one-pot, three-component synthesis, a difluorobenzaldehyde is reacted with a 2-aminobenzophenone and ammonium acetate (B1210297) in the presence of a copper(II) chloride catalyst. This reaction efficiently constructs the core bicyclic quinazoline structure. The resulting scaffold can then be further functionalized, for instance, through nucleophilic aromatic substitution, to attach various donor moieties, creating complex molecules with tailored photophysical and electrochemical properties for use in devices like White Organic Light-Emitting Diodes (WOLEDs). beilstein-journals.org

The aldehyde group is also amenable to classic olefination reactions, such as the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction converts the carbonyl group into a carbon-carbon double bond by reacting it with a phosphorus ylide (a Wittig reagent). wikipedia.org This strategy allows for the extension of the carbon skeleton and the introduction of various substituted vinyl groups, significantly increasing molecular complexity. While the Wittig reaction is a general method for aldehydes, its application to this compound provides a direct route to stilbene-like structures that retain the bromo- and difluoro-substituents for subsequent modifications.

Furthermore, the bromine atom on the aromatic ring is a key handle for Suzuki-Miyaura coupling reactions. researchgate.netharvard.edu This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the aromatic ring and a variety of organoboron compounds (boronic acids or esters). harvard.edu This enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position, leading to the synthesis of complex biaryl compounds and other elaborate structures. chemimpex.com

Table 1: Representative Reactions for Complex Molecule Synthesis

| Reaction Type | Reactants | Product Type | Potential Application |

|---|---|---|---|

| Three-Component Cyclization | This compound, 2-Aminobenzophenone, Ammonium Acetate | Quinazoline derivative | Organic Electronics beilstein-journals.org |

| Wittig Olefination | This compound, Phosphorus Ylide | Substituted Styrene | Synthetic Intermediate |

| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Biaryl Compound | Medicinal Chemistry, Materials Science researchgate.netchemimpex.com |

Formation of Bicyclic Heterocycles

Bicyclic heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active compounds. This compound is a valuable precursor for the synthesis of such structures, particularly fused nitrogen-containing heterocycles.

The synthesis of the quinazoline ring system serves as a prime example of forming a bicyclic heterocycle from this precursor. Quinazolines consist of a benzene (B151609) ring fused to a pyrimidine ring. nih.govresearchgate.net A copper-catalyzed cyclization reaction involving a difluorobenzaldehyde, an amino-substituted benzophenone, and ammonium acetate as the nitrogen source provides a direct and efficient route to this core structure. beilstein-journals.org This one-pot method highlights the utility of the aldehyde group in facilitating the ring-closing condensation steps necessary to form the final bicyclic product. The resulting 2,4-disubstituted quinazoline retains the difluorophenyl moiety from the starting aldehyde, embedding its specific electronic properties into the new heterocyclic system. beilstein-journals.org

Table 2: Synthesis of Quinazoline Bicyclic Heterocycle

| Precursors | Key Reagents | Bicyclic Product |

|---|---|---|

| Difluorobenzaldehyde, 2-Aminobenzophenone, Ammonium Acetate | Copper(II) chloride, Isopropanol | 2-(difluorophenyl)-4-phenyl-quinazoline |

Development of Diverse Compound Libraries from this compound

The creation of compound libraries containing a multitude of structurally related molecules is a cornerstone of modern drug discovery and materials science. The reactivity profile of this compound makes it an ideal starting point for combinatorial synthesis and the generation of diverse libraries.

The multi-component reaction strategy used for quinazoline synthesis is inherently suited for library development. beilstein-journals.org By systematically varying the 2-aminobenzophenone component and subsequently introducing a range of different nucleophiles (e.g., carbazole, phenothiazine) in a second step, a large library of quinazoline derivatives with diverse electronic and steric properties can be rapidly assembled. Each member of the library shares the common 4-bromo-2,6-difluorophenyl scaffold but differs in the other substituents, allowing for a systematic exploration of structure-activity relationships. beilstein-journals.org

Another strategy for diversification involves the transformation of the aldehyde functional group. For instance, the aldehyde can be converted into a nitrile (cyanophenyl group) by reaction with hydroxylamine hydrochloride in formic acid. patsnap.com The resulting 4-bromo-2,6-difluorobenzonitrile is itself a versatile intermediate. The nitrile group can participate in various transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions, providing numerous avenues for generating a diverse library of compounds from a single precursor.

Table 3: Strategies for Compound Library Generation

| Core Reaction | Variable Component(s) | Resulting Library Scaffold |

|---|---|---|

| Multi-component Quinazoline Synthesis | 2-Aminobenzophenone, Donor Moiety | Substituted Quinazolines beilstein-journals.org |

| Aldehyde to Nitrile Conversion | Subsequent Nitrile Chemistry | Diverse Benzonitrile Derivatives patsnap.com |

| Suzuki Coupling | Boronic Acid/Ester | Biaryl Compounds |

Regio- and Stereoselective Syntheses Utilizing this compound as a Precursor

Controlling the spatial arrangement of atoms—regioselectivity and stereoselectivity—is critical in the synthesis of functional molecules. The structure of this compound offers opportunities for such controlled transformations.

Regioselectivity: Regioselectivity in the context of this molecule primarily relates to reactions on the aromatic ring. The two electron-withdrawing fluorine atoms, combined with the aldehyde group, strongly activate the ring for nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms are ortho and meta to the aldehyde, and the bromine is para. Nucleophilic attack is generally directed to the positions para or ortho to the most strongly activating groups. Given the substitution pattern, the C-4 position (where the bromine is located) is highly activated by the two ortho-fluorine atoms. This allows for regioselective displacement of a different leaving group at this position if one were present. More commonly, the fluorine atoms themselves can be subject to regioselective substitution depending on the reaction conditions and the nature of the nucleophile, although such reactions would compete with reactions at the aldehyde.

Stereoselectivity: Stereoselective synthesis involving this compound would focus on the aldehyde functional group. The carbonyl carbon is prochiral, meaning that a nucleophilic addition can create a new stereocenter. For example, the addition of a Grignard reagent or an organolithium reagent would produce a racemic secondary alcohol. However, by using chiral reagents or catalysts, this addition can be made stereoselective, leading to the preferential formation of one enantiomer over the other. Such asymmetric synthesis approaches are fundamental to producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While the principles of asymmetric addition to aldehydes are well-established, specific documented examples utilizing this compound as the substrate require further investigation in the available literature.

Applications in Medicinal Chemistry Research

Intermediate in the Synthesis of Pharmaceutical Agents

The distinct chemical properties of 4-Bromo-2,6-difluorobenzaldehyde make it a valuable starting material or intermediate in the creation of complex pharmaceutical molecules. chemimpex.comchemicalbook.com Its aldehyde functional group readily participates in various chemical reactions, while the bromo and fluoro substituents influence the electronic properties and reactivity of the aromatic ring, allowing for precise molecular modifications. chemimpex.com

Targeted Drug Delivery Systems

The fine-tuning of molecular characteristics is a critical aspect of designing targeted drug delivery systems, and this compound serves as a key building block in this endeavor. chemimpex.com Its structure allows for its incorporation into larger molecules designed to selectively deliver therapeutic agents to specific cells or tissues, potentially enhancing efficacy and reducing off-target effects. The ability to undergo various coupling and substitution reactions makes it a versatile component in the construction of these sophisticated delivery vehicles. chemimpex.com

Pathways of Biological Activity for Derived Pharmaceuticals

While specific data on the biological activity of this compound itself is limited, its significance lies in the biological activities of the compounds derived from it. The aldehyde group, for instance, can react with amines and other nucleophiles within biological systems, a crucial interaction for the development of new therapeutic agents. The resulting molecules can then interact with various biochemical pathways. For example, derivatives of halogenated benzaldehydes have been explored for their potential to interact with biological macromolecules, which can help in understanding their potential biological activity and toxicity profiles.

Design and Synthesis of Bioactive Molecules

The structural features of this compound make it an ideal scaffold for the design and synthesis of a range of bioactive molecules with specific therapeutic functions.

Antimicrobials of the Oxazolidinone Class

The oxazolidinone class of antibiotics, which includes the clinically important drug linezolid (B1675486), represents a key area where halogenated aromatic compounds are utilized. While direct synthesis of linezolid from this compound is not the primary route, the synthesis of analogues and novel oxazolidinones often involves intermediates with similar structural motifs. For instance, the synthesis of azide-functionalized analogues of linezolid, which can be used to create variants for studying structure-activity relationships, demonstrates the modular nature of synthesizing these antibiotics. nih.gov The core structure of oxazolidinones can be modified at various positions, and the use of versatile building blocks is crucial for exploring these modifications to develop new and effective antimicrobial agents. nih.gov

Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. The development of inhibitors for this enzyme is a significant area of pharmaceutical research. Research in this area has led to the synthesis of various compounds, including spirohydantoin derivatives of benzopyrans, which have shown potent aldose reductase inhibitory activity. nih.gov The synthesis of such complex heterocyclic systems often relies on multi-step procedures where halogenated benzaldehydes or related structures can serve as key starting materials or intermediates. The fluorine atoms, in particular, are often incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties.

Applications in Agrochemical Research

Development of Crop Protection Agents

4-Bromo-2,6-difluorobenzaldehyde serves as a crucial building block in the synthesis of a variety of crop protection agents, particularly fungicides and insecticides. chemimpex.comnbinno.com The presence of the difluorophenyl group is a common feature in many modern agrochemicals, and this aldehyde provides a direct route to incorporate the 4-bromo-2,6-difluorophenyl moiety into more complex molecules. chemimpex.com This structural unit is often associated with enhanced biological activity and favorable physicochemical properties in the final product.

One of the key areas where this compound is utilized is in the synthesis of fungicides. For instance, the structurally related 2,6-difluorobenzaldehyde is a known precursor in the synthesis of the fungicide Pyridachlometyl. chemicalbook.com This suggests that this compound is a valuable starting material for creating analogues of such fungicides, where the introduction of a bromine atom could modulate the spectrum of activity, potency, and metabolic stability of the resulting crop protection agent. The aldehyde functional group allows for a wide range of chemical transformations, enabling chemists to construct diverse molecular architectures around the bromo-difluorophenyl core.

In the realm of insecticide development, derivatives of 2,6-difluorobenzoyl compounds have shown insecticidal properties. google.com This highlights the potential of this compound as a precursor for new insecticidal compounds. The electrophilic nature of the aldehyde group, enhanced by the electron-withdrawing fluorine atoms, makes it reactive towards various nucleophiles, facilitating the construction of complex molecules with potential insecticidal activity. chemimpex.com

| Property | Value |

| Molecular Formula | C7H3BrF2O |

| Molecular Weight | 221.00 g/mol |

| Appearance | White to light yellow to light orange powder to crystal |

| Melting Point | 75 - 81 °C |

| CAS Number | 537013-51-7 |

Strategies for Novel Pest Control Formulations

The unique substitution pattern of this compound offers strategic advantages in the design of novel pest control formulations. The fluorine atoms can significantly influence the lipophilicity and metabolic stability of the final pesticide molecule. nbinno.com This is a critical factor in ensuring that the active ingredient can effectively penetrate the target pest's cuticle and reach its site of action. Furthermore, the presence of fluorine can block metabolic pathways that would otherwise deactivate the pesticide, leading to longer-lasting efficacy.

The bromine atom on the aromatic ring provides another point for diversification and optimization of the pesticide's properties. It can influence the binding of the molecule to its target site and can also be a site for further chemical modification to fine-tune the compound's activity spectrum and environmental fate. Research into the synthesis of oxazoline derivatives, for example, has shown that compounds containing a 2,6-difluorophenyl group can exhibit excellent acaricidal and insecticidal activity. acs.orgnih.gov The use of this compound as a starting material in such syntheses could lead to the discovery of new and more potent pest control agents.

The development of innovative formulations also involves creating compounds with novel modes of action to combat the growing issue of pesticide resistance. By providing a versatile scaffold, this compound enables the exploration of new chemical spaces and the design of pesticides that target different biochemical pathways in pests.

Enhancement of Agrochemical Efficacy through Derivatization

Derivatization of this compound is a key strategy for enhancing the efficacy of agrochemicals. The aldehyde functional group is readily converted into a wide range of other functional groups, such as alcohols, amines, and nitriles, which can then be used to build more complex and potent pesticide molecules. google.compatsnap.com

For example, the conversion of the aldehyde to a nitrile, yielding 4-bromo-2,6-difluorobenzonitrile, provides an intermediate that is widely used in the preparation of various biologically active compounds. google.compatsnap.com This nitrile can then be incorporated into heterocyclic structures, which are common in many successful agrochemicals.

Applications in Materials Science

Formulation of Advanced Materialsresearchgate.net

4-Bromo-2,6-difluorobenzaldehyde serves as a fundamental building block in the creation of advanced materials. chemimpex.com Its unique structure is instrumental in synthesizing novel compounds and fine chemicals, enabling researchers to develop materials with specific, enhanced properties. chemimpex.com

The aldehyde functional group in this compound allows it to be incorporated into various polymer backbones or side chains. This integration is a key strategy for developing polymers and coatings with tailored characteristics. While research on this specific benzaldehyde (B42025) is ongoing, the broader class of benzaldehyde-derived polymers is recognized for its utility in advanced applications, such as the development of photo-crosslinkable polymers used in optical technologies. bohrium.com The presence of bromine and fluorine atoms on the phenyl ring of this compound offers a method to impart properties like thermal stability, chemical resistance, and specific refractive indices to the resulting polymeric materials.

Organic Electronics and Semiconducting Materials

The compound is a significant intermediate in the burgeoning field of organic electronics. chemimpex.com Its derivatives are being explored for their potential in creating the next generation of electronic components.

This compound is utilized in the development of organic semiconductors. chemimpex.com The strategic placement of its functional groups is key to its utility. The fluorine atoms, being highly electronegative, help to adjust the energy levels of the molecular orbitals, a critical factor in designing efficient semiconductor materials. ossila.com The bromine atom can be readily used in palladium-catalyzed cross-coupling reactions, a powerful tool for extending the molecule's conjugation and building larger, more complex macromolecular structures necessary for semiconductor performance. ossila.com For instance, analogous fluorinated aniline (B41778) building blocks are used to synthesize hole-transporting materials for applications in OLEDs and perovskite solar cells. ossila.com

The advancements in organic semiconductors derived from intermediates like this compound directly contribute to progress in flexible electronics and display technologies. chemimpex.com Materials built from this compound are investigated for their role in creating lightweight, flexible, and efficient components for devices such as flexible screens and wearable sensors.

Fine-Tuning of Molecular Characteristics for Material Performanceresearchgate.net

A key advantage of using this compound in material synthesis is the ability to fine-tune molecular characteristics. chemimpex.com The presence of multiple, reactive sites on the molecule allows for precise chemical modifications. ossila.com The bromine atom facilitates the expansion of the molecular structure through coupling reactions, while the fluorine atoms modulate the electronic properties of the molecule. ossila.com This dual functionality enables the rational design of materials with optimized performance for specific applications, from innovative agrochemical formulations to targeted drug delivery systems. chemimpex.com

Liquid Crystal Materials Derived from Benzaldehyde Intermediates

Benzaldehyde and its derivatives are important precursors in the synthesis of liquid crystal materials. researchgate.netbohrium.comnih.govmit-ivy.com this compound is specifically identified as an intermediate for preparing liquid crystalline compounds. google.com It can be converted into 4-bromo-2,6-difluorobenzonitrile, another key intermediate for liquid crystal materials. google.comchemicalbook.com The synthesis of liquid crystals often involves the reaction of aldehydes with amines to form Schiff bases, which are a common structural motif in liquid crystalline molecules due to their ability to maintain molecular linearity and stability. nih.gov The unique substitution pattern of this compound can influence the mesomorphic properties, such as the nematic and smectic phases, of the final liquid crystal product. nih.govresearchgate.net

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 537013-51-7 | chemimpex.comsigmaaldrich.comcalpaclab.com |

| Molecular Formula | C₇H₃BrF₂O | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 221.00 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow to light orange powder to crystal | chemimpex.com |

| Melting Point | 75 - 81 °C | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Purity | ≥ 96% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | CZGVAISJIQNQEJ-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | Fc1cc(Br)cc(F)c1C=O | sigmaaldrich.comsigmaaldrich.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of 4-Bromo-2,6-difluorobenzaldehyde. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure. nih.gov

These calculations can determine key electronic descriptors. The distribution of electron density, influenced by the electronegative fluorine and bromine atoms and the electron-withdrawing aldehyde group, is a critical aspect of its chemistry. The fluorine atoms at the ortho positions and the bromine at the para position significantly modulate the electronic environment of the benzene (B151609) ring. Specifically, the fluorine substituents are known to adjust the energy levels of the molecular orbitals. ossila.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's susceptibility to nucleophilic and electrophilic attack. Furthermore, electrostatic potential maps can visualize electron-rich and electron-poor regions, indicating likely sites for intermolecular interactions.

Table 1: Key Electronic Properties Investigated by Quantum Chemical Calculations

| Property | Significance for this compound |

|---|---|

| HOMO/LUMO Energies | Predicts electronic transition properties and sites for electrophilic/nucleophilic attack. |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom, revealing the inductive effects of the halogen and aldehyde groups. |

While specific published values for this compound are scarce, the principles of these calculations are well-established for substituted benzaldehydes and provide a robust framework for its electronic analysis. nih.govnih.gov

Molecular Dynamics Simulations of Reactivity Pathways

Molecular Dynamics (MD) simulations offer a method to observe the time-dependent behavior of molecules, providing insights into reaction mechanisms and conformational changes. For this compound, MD simulations could be used to model its reactivity pathways in various chemical environments.

Although specific MD studies on this compound are not prominent in publicly available literature, the methodology would involve simulating the molecule's trajectory in the presence of reactants and solvent molecules. Such simulations could elucidate the step-by-step mechanism of key reactions, such as nucleophilic addition to the carbonyl carbon or substitution reactions on the aromatic ring. By modeling the energy barriers and transition states, researchers can understand the kinetics and thermodynamics of these transformations, predicting the most favorable reaction pathways. This is particularly useful for understanding how the sterically hindering ortho-fluorine atoms might influence the approach of a nucleophile to the aldehyde group.

Structure-Activity Relationship (SAR) Predictions for Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with enhanced properties. nih.gov this compound serves as a versatile scaffold for generating libraries of derivatives where the SAR can be systematically explored.

The core structure presents several points for modification:

The Aldehyde Group: Can be converted into a variety of other functional groups (e.g., alcohols, imines, carboxylic acids) to interact with different biological targets or to be incorporated into polymer chains.

The Bromine Atom: Acts as a key synthetic handle. It is readily functionalized using cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups. This position is ideal for exploring how steric bulk and electronic properties of new substituents affect biological activity or material characteristics.

The Fluorine Atoms: While not typically substituted, their strong electron-withdrawing nature and steric presence are critical to the inherent properties of the scaffold. They influence the conformation and electronic nature of the molecule, which in turn affects how derivatives bind to target proteins or self-assemble. acs.org

Table 2: Hypothetical SAR Exploration for Derivatives of this compound

| Modification Site | Synthetic Transformation | Potential Impact on Activity/Properties |

|---|---|---|

| 4-Bromo Position | Suzuki Coupling (with boronic acids) | Introduce diverse aryl/heteroaryl groups to probe binding pockets or tune electronic properties. |

| 4-Bromo Position | Sonogashira Coupling (with terminal alkynes) | Introduce linear, rigid linkers for extending the molecular structure. |

| Aldehyde Group | Reductive Amination | Form secondary or tertiary amines for new biological interactions (e.g., H-bond donors/acceptors). |

By systematically synthesizing and testing these derivatives, a predictive SAR model can be built to guide the development of compounds with optimized potency, selectivity, or specific physical properties.

Conformation Analysis and Conformational Preferences

The conformational preferences of this compound are heavily dictated by the steric and electronic repulsion between the ortho-fluorine atoms and the aldehyde group. In unsubstituted benzaldehyde (B42025), the aldehyde group is largely coplanar with the benzene ring to maximize conjugation. However, this is not the case for 2,6-disubstituted analogues.

Computational studies on the related 2,6-difluorobenzamide (B103285) scaffold have shown that the presence of the two ortho-fluorine atoms forces the functional group (amide in that study) to rotate out of the plane of the aromatic ring. nih.gov This steric clash makes a planar conformation energetically unfavorable. The result is a non-planar ground-state conformation where the dihedral angle between the aldehyde group and the aromatic ring is significantly non-zero. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and can present a more defined shape for molecular recognition.

Table 3: Comparison of Conformational Preferences

| Compound | Substituents at 2,6-Positions | Expected Dihedral Angle (Ring-C=O) | Conformational Note |

|---|---|---|---|

| Benzaldehyde | H, H | ~0° / 180° | Planar, allowing for conjugation. |

This induced non-planarity is a defining structural feature of this compound, directly influencing its reactivity and intermolecular interactions.

Advanced Spectroscopic Characterization of 4 Bromo 2,6 Difluorobenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-bromo-2,6-difluorobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the hydrogen atoms in the molecule. The aldehydic proton is highly deshielded and typically appears as a singlet in the downfield region of the spectrum. A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows the aldehydic proton as a singlet between δ 11.0 and 11.5 ppm. chemicalbook.com The two equivalent aromatic protons on the ring appear as a doublet of doublets between δ 7.2 and 7.4 ppm, with coupling to the two adjacent fluorine atoms. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a low field, typically around 190 ppm for related difluorobenzaldehyde derivatives. The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbon atom bonded to the bromine (C4) would be expected in the range of 120-130 ppm, while the carbons bonded to fluorine (C2 and C6) would appear at a lower field and show large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for characterizing this compound. The two fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. For comparison, in related compounds like (4-bromobenzyl)(difluoromethyl)sulfane, the fluorine signal appears as a doublet due to coupling with the geminal proton. rsc.org In this compound, the fluorine signal would likely be a multiplet due to coupling with the aromatic protons.

Table 1: Predicted and Reported NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 11.0-11.5 chemicalbook.com | s | - | -CHO |

| ¹H | 7.2-7.4 chemicalbook.com | dd | - | H-3, H-5 |

| ¹³C | ~190 (predicted) | t | - | -CHO |

| ¹³C | ~160 (predicted) | d | Large | C-2, C-6 |

| ¹³C | ~130 (predicted) | s | - | C-4 |

| ¹³C | ~115 (predicted) | t | - | C-3, C-5 |

| ¹³C | ~110 (predicted) | t | - | C-1 |

| ¹⁹F | - | m | - | F-2, F-6 |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The empirical formula is C₇H₃BrF₂O, with a calculated molecular weight of approximately 221.00 g/mol . sigmaaldrich.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways characteristic of benzaldehydes and halogenated aromatic compounds. Common fragmentation patterns include:

Loss of a hydrogen radical (-H•): Formation of a stable acylium ion [M-H]⁺.

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group to yield a [M-29]⁺ ion.

Loss of bromine radical (-Br•): This would result in a [M-79/81]⁺ peak.

Loss of carbon monoxide (-CO): A common fragmentation for aldehydes, leading to a [M-28]⁺ peak.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost |

|---|---|---|

| 220/222 | [C₇H₂BrF₂O]⁺ | H• |

| 192/194 | [C₆H₂BrF₂]⁺ | CHO• |

| 141 | [C₇H₃F₂O]⁺ | Br• |

| 193/195 | [C₆H₃BrF₂]⁺ | CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational modes of specific bonds.

For this compound, the key vibrational modes are associated with the aldehyde group and the substituted benzene (B151609) ring.

C=O Stretch: The most characteristic absorption in the IR spectrum will be the strong carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this typically appears in the region of 1680-1715 cm⁻¹. In related halogenated benzaldehydes, this peak is prominent.

C-H Stretches: The aldehydic C-H stretch usually appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is found at lower wavenumbers, usually in the 500-650 cm⁻¹ range.

Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2850-2800 | Aldehydic C-H Stretch | Weak |

| 1715-1680 | C=O Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1400-1000 | C-F Stretch | Strong |

| 650-500 | C-Br Stretch | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Since this compound is a solid at room temperature with a reported melting point of 76-81 °C, it is amenable to single-crystal X-ray analysis, provided suitable crystals can be grown. sigmaaldrich.com

A successful crystallographic study would provide precise measurements of:

Bond Lengths: The exact lengths of all covalent bonds, such as C-C, C-H, C=O, C-F, and C-Br.

Bond Angles: The angles between adjacent bonds, which define the geometry of the molecule.

Torsion Angles: These define the conformation of the molecule, for instance, the orientation of the aldehyde group relative to the aromatic ring.

Intermolecular Interactions: The analysis of the crystal packing would reveal any non-covalent interactions, such as halogen bonding (involving the bromine or fluorine atoms) or dipole-dipole interactions, which govern the solid-state structure.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 4-Bromo-2,6-difluorobenzaldehyde Transformations

The reactivity of the aryl-bromide bond and the aldehyde group in this compound makes it an ideal candidate for a variety of catalytic transformations. While it is already known to undergo reactions like nucleophilic substitutions and coupling reactions, future research is expected to focus on employing more advanced and efficient catalytic systems. chemimpex.com

Modern organic synthesis has seen a surge in the development of powerful transition-metal-catalyzed cross-coupling reactions for aryl halides. nih.gov The application of these methodologies to this compound is a promising avenue for creating novel derivatives. Palladium-catalyzed systems, such as those used in Suzuki, Heck, and Buchwald-Hartwig reactions, are particularly relevant. rsc.orgdartmouth.edu These reactions could enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the bromine position.

Furthermore, research into ligand-free palladium catalysis, which offers advantages in terms of cost and simplification of product purification, is an active area of investigation for aryl halide transformations. rsc.org Beyond palladium, other transition metals like copper and nickel are being explored for similar cross-coupling reactions, often with unique reactivity and selectivity profiles. nih.gov The development of photoredox catalysis also presents new opportunities for activating the molecule under mild conditions to forge new chemical bonds.

| Catalytic System | Potential Transformation | Anticipated Benefit |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C bonds by coupling with boronic acids or alkenes. | High efficiency and functional group tolerance for creating complex molecular scaffolds. rsc.org |

| Copper-Catalyzed Amination (e.g., Ullmann-Goldberg) | Formation of C-N bonds by coupling with amines or amides. | Access to novel aniline (B41778) derivatives for pharmaceutical and materials science applications. nih.gov |

| Nickel/Photoredox Dual Catalysis | Cross-electrophile coupling and other radical-mediated transformations. | Mild reaction conditions and access to unique reactivity pathways not achievable with traditional methods. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a significant trend in chemical synthesis, offering enhanced safety, better process control, and improved scalability. beilstein-journals.orgrsc.org Reactions involving highly reactive reagents or exothermic processes, which can be challenging to manage on a large scale in batch, are well-suited for flow reactors where superior heat and mass transfer can be achieved. beilstein-journals.org Given that the synthesis of substituted benzaldehydes can involve such conditions, integrating the production of this compound into flow systems is a key direction for future development. nih.govacs.org

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of reactions involving this compound. rsc.org These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, leading to faster development of new synthetic routes and derivatives. The automated synthesis of related fluorinated compounds has already demonstrated the feasibility and benefits of this approach, suggesting a promising future for its application to this compound.

Expansion of Applications in Emerging Interdisciplinary Fields

This compound already serves as a key building block in several cutting-edge fields. chemimpex.com Its unique electronic properties make it a valuable precursor in the development of organic semiconductors for applications in flexible electronics and advanced display technologies. chemimpex.com Future research will likely focus on fine-tuning the molecular characteristics of these materials by incorporating this aldehyde to optimize performance.

In the realm of chemical biology and life sciences, the compound is used to create fluorescent probes for biological imaging, which helps in visualizing cellular processes. chemimpex.commedchemexpress.com There is significant potential to develop more sophisticated probes with enhanced sensitivity and specificity for various biological targets. Moreover, its role as a pharmaceutical intermediate suggests that new derivatives could be explored as potential therapeutic agents targeting specific biological pathways. chemimpex.com The compound's structural features are also leveraged in materials science for formulating advanced polymers and coatings with specific, improved chemical properties. chemimpex.com

| Interdisciplinary Field | Current/Emerging Application | Significance |

|---|---|---|

| Materials Science | Development of organic semiconductors, polymers, and coatings. chemimpex.com | Contributes to advancements in flexible electronics, displays, and high-performance materials. chemimpex.com |

| Chemical Biology | Synthesis of fluorescent probes for biological imaging. chemimpex.com | Enables real-time visualization of cellular and molecular processes. chemimpex.com |

| Medicinal Chemistry | Intermediate for synthesizing pharmaceutical agents and designing targeted drug delivery systems. chemimpex.com | Provides a scaffold for creating novel compounds with potential therapeutic applications. chemimpex.com |

| Agrochemicals | Research into new pesticides and crop protection solutions. chemimpex.com | Offers a chemical backbone for developing innovative agrochemical formulations. chemimpex.com |

Sustainable and Economically Viable Synthetic Routes for Industrial Relevance

For any chemical to be industrially relevant, its synthesis must be both economically viable and environmentally sustainable. Current laboratory-scale syntheses of this compound can rely on organolithium reagents like n-butyllithium and cryogenic temperatures, which can be costly and challenging to implement on a large scale. chemicalbook.com

Future research is focused on developing greener and more cost-effective synthetic routes. A promising strategy involves starting from cheaper raw materials like 3,5-difluorobromobenzene. patsnap.com Patents describing the synthesis of the related compound 4-bromo-2,6-difluorobenzonitrile highlight a process that is applicable to mass production and avoids the use of highly toxic and corrosive substances such as potassium cyanide or bromine. patsnap.com Adapting such principles to the synthesis of the aldehyde is a critical goal. This includes exploring alternative, less hazardous reagents and developing catalytic processes that can be run under milder conditions, thereby reducing energy consumption and environmental impact. For instance, methods are being developed for other bromo-benzaldehydes that avoid catalysts and highly toxic chemicals, using more readily available materials like sodium bromide and sodium hypochlorite. google.com The development of such a process for this compound would significantly enhance its industrial applicability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2,6-difluorobenzaldehyde in high purity?

- Methodology : Condensation reactions are commonly employed. For example, reacting this compound with amines (e.g., p-aminobenzoic acid) in ethanol under reflux conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key Considerations : Use anhydrous solvents and inert atmospheres to avoid hydrolysis of the aldehyde group. Monitor reaction progress via TLC.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption .

- Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Follow first aid measures for aldehydes: flush eyes with water for 15 minutes and wash skin with soap if exposed .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify substituent positions (e.g., aldehydic proton at δ 10.2 ppm, coupling constants for fluorine atoms) .

- HRMS-ESI : Confirm molecular weight (theoretical: 221.0 g/mol; observed: [M+H]+ at 221.01) .

- FT-IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).

Advanced Research Questions

Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Mechanistic Insight : The electron-withdrawing fluorine atoms meta-direct nucleophilic attacks, while bromine (ortho/para-directing but deactivating) enhances electrophilicity at the para position. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What strategies can overcome low yields in the synthesis of heterocyclic compounds using this compound as a precursor?

- Optimization :

- Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the bromine site before cyclization.

- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for faster kinetics).

- Example: A 28% yield for a benzoic acid derivative was improved to 85% via optimized stoichiometry and reflux duration .

Q. How can computational chemistry predict reaction pathways involving this compound in drug discovery?

- Tools : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., Rce1 protease). DFT calculations (Gaussian 09) model transition states for SNAr reactions .

Q. What role does this compound play in synthesizing Rce1 protease inhibitors targeting Ras-mediated cancers?

- Application : It serves as a key intermediate in synthesizing compound 46 (4-(((4-bromo-2,6-difluorophenyl)(1-hydroxynaphthalen-2-yl)methyl)amino)benzoic acid), which inhibits Ras membrane localization—critical for cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.